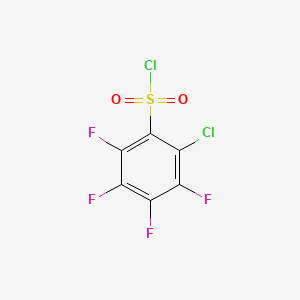
2-Chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6ClF4SO2Cl. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 3,4,5,6-tetrafluorophthalic acid with thionyl chloride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced equipment to maintain reaction conditions and ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The sulfonyl chloride group can be reduced to sulfinyl or sulfenyl derivatives under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are frequently used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Coupled Products: Formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride involves the electrophilic attack of the sulfonyl chloride group on nucleophilic sites. The chlorine and fluorine atoms on the benzene ring enhance the electrophilicity of the sulfonyl chloride group, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to achieve the desired chemical modifications.
Comparison with Similar Compounds
Similar Compounds
Pentafluorobenzenesulfonyl chloride: Similar in structure but with an additional fluorine atom, making it more electron-withdrawing and reactive.
2-Chloro-4-fluorobenzenesulfonyl chloride: Contains fewer fluorine atoms, resulting in different reactivity and applications.
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group, which imparts unique electronic properties and reactivity.
Uniqueness
2-Chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride is unique due to its specific arrangement of chlorine and fluorine atoms, which provides a balance of reactivity and stability. This makes it a valuable reagent in various chemical transformations and applications.
Properties
Molecular Formula |
C6Cl2F4O2S |
|---|---|
Molecular Weight |
283.03 g/mol |
IUPAC Name |
2-chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6Cl2F4O2S/c7-1-2(9)3(10)4(11)5(12)6(1)15(8,13)14 |
InChI Key |
ATEHUTRDHKNWHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)S(=O)(=O)Cl)Cl)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















